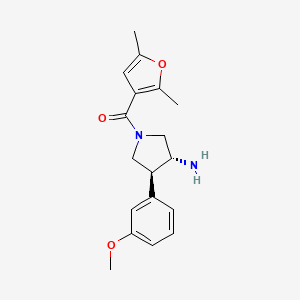

(3R*,4S*)-1-(2,5-dimethyl-3-furoyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- Minetto et al. (2005) describe a microwave-assisted Paal–Knorr reaction for the synthesis of pyrroles, which could be relevant to the synthesis of the target compound due to the structural similarity of pyrroles to the pyrrolidin-3-amine moiety in the target compound (Minetto, Raveglia, Sega, & Taddei, 2005).

- Aquino et al. (2015) discuss the synthesis of pyrroles through heterocyclization, which might provide insights into the synthesis of similar structures in the target compound (Aquino, Leonel, Gariboti, Frizzo, Martins, Bonacorso, & Zanatta, 2015).

Molecular Structure Analysis

- Nguyen and Vo Viet Dai (2023) investigated the structural determination of pyrrolidine-2,3-dione derivatives, which could offer insights into the molecular structure of the target compound due to the pyrrolidine core (Nguyen & Vo Viet Dai, 2023).

- Ganapathy et al. (2015) conducted an X-ray crystallography study on a structurally similar compound, which could help understand the molecular structure of the target compound (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Chemical Reactions and Properties

- Antonov, Dmitriev, and Maslivets (2021) explored the cyclocondensation reactions of pyrrole derivatives, which could be related to the chemical reactions of the target compound (Antonov, Dmitriev, & Maslivets, 2021).

- Mataka et al. (1992) studied the ring-transformation reaction of pyrrole derivatives, providing insight into potential reactions of the target compound (Mataka, Suzuki, Uehara, & Tashiro, 1992).

Physical Properties Analysis

- Singh, Rawat, and Sahu (2014) focused on the spectral and quantum chemical analysis of pyrrole derivatives, which may offer insights into the physical properties of the target compound (Singh, Rawat, & Sahu, 2014).

- Halim and Ibrahim (2022) examined the thermodynamic properties of a novel pyrrole derivative, which could be comparable to the physical properties of the target compound (Halim & Ibrahim, 2022).

Chemical Properties Analysis

- Zhu et al. (2009) investigated a pyrrolopiperidine compound, which might provide relevant information on the chemical properties of the target compound due to structural similarities (Zhu, Plewe, Rheingold, Moore, & Yanovsky, 2009).

- Naya et al. (2004) discuss the synthesis and properties of a pyrimidin-dione derivative, which could offer insights into the chemical properties of the target compound (Naya, Warita, Mitsumoto, & Nitta, 2004).

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis of Heterocycles

An efficient synthesis approach for furans, pyrroles, and thiophenes using microwave-assisted Paal–Knorr condensation has been developed. This method leverages 1,4-diketones transformed into corresponding methoxycarbonyl heterocycles, highlighting the utility of heterocyclic scaffolds in drug discovery and molecular diversity (Minetto et al., 2005).

Synthesis and Transformations of Furo[3,2-c]pyridine Derivatives

Research on 5-Aminofuro[3,2-c]pyridinium tosylates showcases the synthesis and subsequent transformations, leading to the creation of various heterocyclic compounds. This work demonstrates the versatility of pyridine derivatives in synthetic organic chemistry, potentially relevant for compounds like "(3R*,4S*)-1-(2,5-dimethyl-3-furoyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine" (Bencková & Krutošíková, 1999).

Pyrrole Derivatives as Templates for Combinatorial Chemistry

The importance of pyrrole and its derivatives in serving as templates for combinatorial chemistry is highlighted, with an emphasis on their role in natural products and therapeutic agents. The synthesis of different heterocycles with functionalisable groups underscores the significance of pyrrole-based compounds in medicinal chemistry and drug development processes (Anderson & Liu, 2000).

Application in Polymer Science

Investigations into novel polyimides derived from aromatic diamines containing pyrrolidin-3-amine units have shown exceptional thermal and thermooxidative stability. These studies suggest potential applications in advanced materials, highlighting the role of pyrrolidin-3-amine derivatives in enhancing polymer properties (Zhang et al., 2005).

Eigenschaften

IUPAC Name |

[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-11-7-15(12(2)23-11)18(21)20-9-16(17(19)10-20)13-5-4-6-14(8-13)22-3/h4-8,16-17H,9-10,19H2,1-3H3/t16-,17+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZBRUAENYFFML-SJORKVTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CC(C(C2)N)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(O1)C)C(=O)N2C[C@@H]([C@H](C2)N)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea](/img/structure/B5570405.png)

![2-[(1,3-benzodioxol-5-ylmethyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5570411.png)

![3-ethyl-4-methyl-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5570434.png)

![N-[4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5570457.png)

![1-(ethylsulfonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5570484.png)

![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5570512.png)

![1-[(5-nitro-2-thienyl)methyl]-4-piperidinol](/img/structure/B5570517.png)

![2-cyclopropyl-5-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5570521.png)